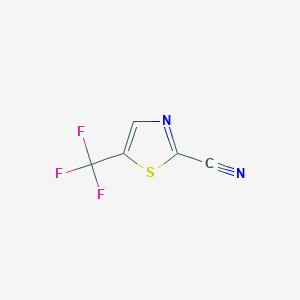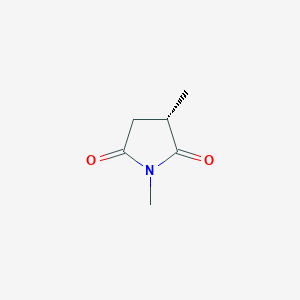
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile is a chemical compound with the molecular formula C5H2F3N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The trifluoromethyl group attached to the thiazole ring significantly influences the compound’s chemical properties, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Thiazolecarbonitrile, 4-(trifluoromethyl)
- 2-Thiazolecarbonitrile, 5-(difluoromethyl)
- 2-Thiazolecarbonitrile, 5-(chloromethyl)
Uniqueness
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C5HF3N2S |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C5HF3N2S/c6-5(7,8)3-2-10-4(1-9)11-3/h2H |
InChI-Schlüssel |
ZFQNYGCTKWJQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Pyridin-3-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B8695297.png)
![N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)








![5H-Dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B8695377.png)


